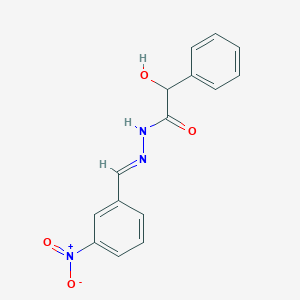
3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one, also known as BETT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BETT belongs to the family of thiazolidinones and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one is not well understood. However, it is believed that this compound exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. The thiazolidinone moiety of this compound is responsible for its bioactivity and has been shown to be involved in the inhibition of various enzymes such as tyrosinase, acetylcholinesterase, and xanthine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the replication of various viruses such as HIV, HCV, and HSV-1.
实验室实验的优点和局限性
One of the main advantages of using 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one in lab experiments is its high bioactivity. This compound has been shown to exhibit potent biological activity at low concentrations, making it an ideal compound for various assays. Additionally, the synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to dissolve this compound in various biological assays, limiting its use in some experiments.
未来方向
There are several future directions for the study of 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one. One potential direction is the investigation of this compound as a potential therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Additionally, this compound can be utilized for the synthesis of novel materials with unique optical and electronic properties. Furthermore, the development of novel synthetic methods for the synthesis of this compound and its derivatives can lead to the discovery of new compounds with enhanced bioactivity.
合成方法
The synthesis of 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one involves the reaction of 2-aminothiazole with benzaldehyde, followed by the addition of ethyl acetoacetate and thiourea. The reaction mixture is refluxed in ethanol to obtain the final product. The purity of the compound is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-tumor, anti-inflammatory, and anti-viral properties. In material science, this compound has been utilized for the synthesis of novel materials with unique optical and electronic properties. In catalysis, this compound has been used as a catalyst for various organic reactions.
属性
分子式 |
C19H16N2OS3 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
(5E)-3-benzyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2OS3/c1-2-20-14-10-6-7-11-15(14)24-18(20)16-17(22)21(19(23)25-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/b18-16+ |
InChI 键 |
AUZKBEXHRJJNNK-FBMGVBCBSA-N |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)


![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

